molecular formula C18H15N3O3S B10805994 N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B10805994
M. Wt: 353.4 g/mol
InChI Key: LSTRZBSDKHNHDV-UHFFFAOYSA-N
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Description

N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinazoline moiety, along with the sulfanyl and acetamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The sulfanyl and acetamide groups may enhance binding affinity and specificity by forming additional interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide is unique due to the combination of the quinazoline core with the sulfanyl and acetamide groups, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTRZBSDKHNHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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